molecular formula C18H14N6OS2 B2883924 4-methyl-N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)-1,2,3-thiadiazole-5-carboxamide CAS No. 1797334-34-9

4-methyl-N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)-1,2,3-thiadiazole-5-carboxamide

Cat. No.: B2883924
CAS No.: 1797334-34-9
M. Wt: 394.47
InChI Key: IFXJZCMOJXQCDI-UHFFFAOYSA-N
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Description

4-methyl-N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)-1,2,3-thiadiazole-5-carboxamide is a useful research compound. Its molecular formula is C18H14N6OS2 and its molecular weight is 394.47. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Activity

This compound is part of research efforts aimed at developing new molecules with potential therapeutic applications. Studies have synthesized derivatives and analogs to evaluate their biological activities, including antioxidant, antitumor, antimicrobial, and anti-inflammatory effects.

  • Antioxidant, Antitumor, and Antimicrobial Activities : Research has focused on synthesizing new pyrazolopyridines, including derivatives of the thiadiazole class, to assess their antioxidant, antitumor, and antimicrobial properties. For instance, microwave-assisted synthesis methods have been employed to create compounds showing significant activity against liver and breast cancer cell lines, as well as potent antibacterial and antifungal effects (El‐Borai et al., 2013).

  • Design and Synthesis of GyrB Inhibitors : The compound has also inspired the design and synthesis of thiazole-aminopiperidine hybrid analogs as novel Mycobacterium tuberculosis GyrB inhibitors. These compounds have demonstrated significant inhibitory activity against Mycobacterium smegmatis GyrB ATPase and Mycobacterium tuberculosis DNA gyrase, highlighting their potential as antituberculosis agents (Jeankumar et al., 2013).

  • Antimycobacterial Activity : Further research into pyridine- and pyrazinecarboxylic acid derivatives, including those similar in structure to the thiadiazole compound, has revealed antimycobacterial activity. These studies aim at developing new treatments for tuberculosis by modifying the chemical structure to improve efficacy and reduce toxicity (Gezginci et al., 2001).

Structural and Spectroscopic Studies

  • Conformational and Aggregation Studies : Investigations into the structural modifications leading to changes in supramolecular aggregation of thiazolo[3, 2-a]pyrimidines have provided insights into their conformational features. These studies are crucial for understanding how structural changes affect the biological activity and interactions of these compounds (Nagarajaiah & Begum, 2014).

Properties

IUPAC Name

4-methyl-N-[4-[2-(pyridin-3-ylamino)-1,3-thiazol-4-yl]phenyl]thiadiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N6OS2/c1-11-16(27-24-23-11)17(25)20-13-6-4-12(5-7-13)15-10-26-18(22-15)21-14-3-2-8-19-9-14/h2-10H,1H3,(H,20,25)(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFXJZCMOJXQCDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SN=N1)C(=O)NC2=CC=C(C=C2)C3=CSC(=N3)NC4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N6OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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